

Physical and chemical properties of 4,5-Dichloro-2-nitrophenol

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Compound of Interest

Compound Name: 4,5-Dichloro-2-nitrophenol

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An In-depth Technical Guide to **4,5-Dichloro-2-nitrophenol**

Abstract

This technical guide provides a comprehensive scientific overview of **4,5-Dichloro-2-nitrophenol** (CAS No: 39224-65-2), a key chemical intermediate in various synthetic applications. As a substituted nitrophenol, its reactivity is of significant interest to researchers and professionals in drug development and fine chemical manufacturing. This document delineates its core physicochemical properties, provides a detailed protocol for its laboratory-scale synthesis, explores its analytical characterization, and outlines critical safety and handling procedures. The guide is structured to deliver not only factual data but also field-proven insights into the causality behind experimental choices, ensuring a robust and practical resource for the scientific community.

Compound Identification and Core Properties

4,5-Dichloro-2-nitrophenol is a chlorinated and nitrated derivative of phenol. The strategic placement of electron-withdrawing groups (two chlorine atoms and a nitro group) on the phenol ring significantly influences its acidity, reactivity, and potential as a precursor in multi-step organic synthesis.

Chemical Structure

The molecular structure consists of a benzene ring substituted with a hydroxyl group at position 1, a nitro group at position 2, and chlorine atoms at positions 4 and 5.

Caption: Chemical Structure of **4,5-Dichloro-2-nitrophenol**.

Key Identifiers

A summary of essential identifiers for this compound is provided below.

Identifier	Value	Source(s)
CAS Number	39224-65-2	[1] [2]
Molecular Formula	C ₆ H ₃ Cl ₂ NO ₃	[1] [3]
Molecular Weight	208.00 g/mol	[1] [2] [3]
IUPAC Name	4,5-dichloro-2-nitrophenol	[2]
InChI Key	CEFFUJIHZMPID- UHFFFAOYSA-N	[2]
Canonical SMILES	C1=C(C(=C(C=C1Cl)Cl)O)[O-]	N/A
MDL Number	MFCD09836170	[2]

Physicochemical Properties

The physical and chemical characteristics of a compound are critical for determining its appropriate handling, storage, and application in experimental design.

Property	Value	Source(s)
Physical Form	Solid (typically yellow)	[1]
Melting Point	82-82.5 °C	[1]
Boiling Point	274 °C at 760 mmHg	[1]
Density	1.7 ± 0.1 g/cm³	[1]
Flash Point	119.5 ± 25.9 °C	[1]
Purity	≥97% (typical commercial grade)	[2]
Storage Temperature	Room temperature, under inert atmosphere	[2]
Topological Polar Surface Area	66 Å²	[1]
XLogP3	3.0	[1]

Synthesis and Reactivity

Synthetic Pathway: Electrophilic Nitration

4,5-Dichloro-2-nitrophenol is commonly synthesized via the electrophilic nitration of 3,4-dichlorophenol.[1] The hydroxyl group of the phenol is a strong activating group and ortho-, para-director. The incoming nitro group is directed to the ortho position (position 2), which is sterically accessible. Concentrated sulfuric acid is employed as a catalyst; it protonates nitric acid to generate the highly electrophilic nitronium ion (NO_2^+), which is the active nitrating agent.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol describes a validated method for the synthesis of **4,5-dichloro-2-nitrophenol** from 3,4-dichlorophenol.[1]

Materials and Reagents:

- 3,4-Dichlorophenol

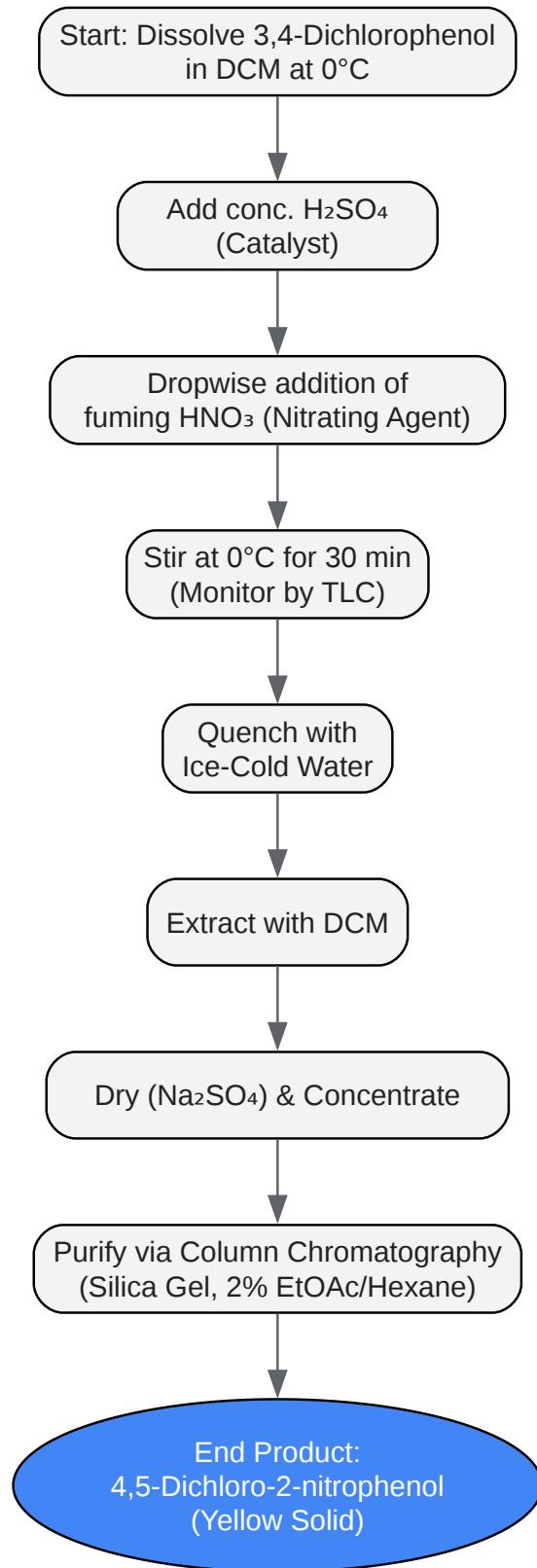
- Concentrated Sulfuric Acid (H_2SO_4)
- Fuming Nitric Acid (HNO_3)
- Dichloromethane (DCM)
- Anhydrous Sodium Sulfate (Na_2SO_4)
- Ethyl Acetate (EtOAc)
- Hexane
- Ice

Procedure:

- Reaction Setup: In a flask submerged in an ice bath ($0\text{ }^\circ\text{C}$), dissolve 3,4-dichlorophenol (1.0 eq) in dichloromethane (DCM).
- Acid Addition: Slowly add concentrated sulfuric acid (1.5 eq) to the solution while maintaining the temperature at $0\text{ }^\circ\text{C}$. The use of sulfuric acid is crucial as it acts as a catalyst to generate the nitronium ion.
- Nitration: Add fuming nitric acid (1.0 eq) dropwise to the reaction mixture. The temperature must be strictly controlled at $0\text{ }^\circ\text{C}$ during this addition to prevent over-nitration and side reactions.
- Reaction Monitoring: Stir the mixture at $0\text{ }^\circ\text{C}$ for 30 minutes. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Quenching: Once the reaction is complete, carefully quench the reaction by pouring the mixture over ice-cold water. This step neutralizes the strong acids and precipitates the product.
- Extraction: Extract the aqueous mixture with DCM (3x volumes). The organic layers are combined.

- Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure.
- Purification: Purify the resulting crude residue by column chromatography on silica gel, using a 2% ethyl acetate in hexane eluent system to yield **4,5-dichloro-2-nitrophenol** as a yellow solid.[1]

Synthesis Workflow Diagram

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Caption: Laboratory synthesis workflow for **4,5-Dichloro-2-nitrophenol**.

Analytical Characterization

To confirm the identity and purity of the synthesized **4,5-Dichloro-2-nitrophenol**, several spectroscopic techniques are essential. The choice of these methods is based on their ability to probe specific aspects of the molecular structure.

Spectroscopic Data

Technique	Data Interpretation	Source(s)
¹ H NMR	(400 MHz, CDCl ₃): δ 10.46 (bs, 1H, -OH), 8.23 (s, 1H, Ar-H), 7.33 (s, 1H, Ar-H). The broad singlet at 10.46 ppm is characteristic of a phenolic proton. The two singlets in the aromatic region confirm the substitution pattern.	[1]
Mass Spec.	(ESI-): m/z 205.9 [M-H] ⁻ . This confirms the molecular weight of the deprotonated molecule.	[1]
Infrared (IR)	Expected peaks: ~3200-3500 cm ⁻¹ (O-H stretch), ~1520 & 1340 cm ⁻¹ (asymmetric and symmetric NO ₂ stretch), ~1600 cm ⁻¹ (C=C aromatic stretch), ~700-850 cm ⁻¹ (C-Cl stretch).	N/A

Causality in Analytical Choices:

- ¹H NMR Spectroscopy is the primary tool for confirming the regiochemistry of the nitration. It definitively shows the number and environment of protons on the aromatic ring, validating that substitution occurred at the expected C2 position.
- Mass Spectrometry (MS) provides unequivocal proof of the molecular weight, confirming that the desired dichlorination and mononitration has occurred. The negative ion mode (ESI-) is particularly effective for phenols, which readily deprotonate.

- Infrared (IR) Spectroscopy serves as a rapid and effective method to confirm the presence of key functional groups—the hydroxyl (-OH) and nitro (-NO₂) groups—which are central to the compound's identity.

Applications in Research and Drug Development

Substituted phenols, particularly nitrophenols, are valuable precursors in medicinal chemistry and materials science.^[4]

- Pharmaceutical Intermediates: **4,5-Dichloro-2-nitrophenol** serves as a building block in the synthesis of more complex molecules.^[1] The nitro group can be readily reduced to an amine, which can then be further functionalized, while the phenolic hydroxyl group offers another site for chemical modification. Aromatic nitro compounds are a core component in a wide range of approved drugs.^[5]
- Fine Chemical Synthesis: It is used in the manufacturing of dyes, pesticides, and other specialty chemicals where a dichlorinated phenolic structure is required. The related compound, 4-chloro-2-nitrophenol, is a known intermediate for dyes, pesticides, and pharmaceuticals.^{[6][7]}

Safety and Toxicology

Handling **4,5-Dichloro-2-nitrophenol** requires strict adherence to safety protocols due to its hazardous nature.

GHS Hazard Classification

The compound is classified with several hazards, requiring careful handling and personal protective equipment.

Hazard Code	Statement	Signal Word	Pictograms	Source(s)
H302	Harmful if swallowed	Danger	GHS07	[2]
H315	Causes skin irritation	Warning/Danger	GHS07	[1] [2] [8]
H317	May cause an allergic skin reaction	Danger	GHS07	[2]
H318	Causes serious eye damage	Danger	GHS05	[2]
H319	Causes serious eye irritation	Warning	GHS07	[8]
H335	May cause respiratory irritation	Warning	GHS07	[8]
H410	Very toxic to aquatic life with long-lasting effects	Danger	GHS09	[2]

Handling and First Aid

Prevention (P-Statements):

- P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[\[1\]](#)[\[8\]](#)
- P264: Wash skin thoroughly after handling.[\[1\]](#)[\[8\]](#)
- P271: Use only outdoors or in a well-ventilated area.[\[1\]](#)[\[8\]](#)
- P280: Wear protective gloves/protective clothing/eye protection/face protection.[\[1\]](#)[\[8\]](#)
- P273: Avoid release to the environment.[\[2\]](#)

Response Measures:

- IF ON SKIN (P302+P352): Wash with plenty of water. If skin irritation occurs, get medical advice.[1][8]
- IF IN EYES (P305+P351+P338): Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][8]
- IF INHALED (P304+P340): Remove person to fresh air and keep comfortable for breathing. [1][8]
- IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[9]

Conclusion

4,5-Dichloro-2-nitrophenol is a well-characterized chemical intermediate with significant utility in synthetic organic chemistry. Its preparation via electrophilic nitration of 3,4-dichlorophenol is a reliable and scalable process. The compound's defined physicochemical properties and spectroscopic profile make it a dependable starting material for research in pharmaceuticals and fine chemicals. However, its hazardous nature necessitates that all handling and experimental procedures are conducted with stringent safety measures in place. This guide provides the foundational knowledge required for its effective and safe utilization in a research and development setting.

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